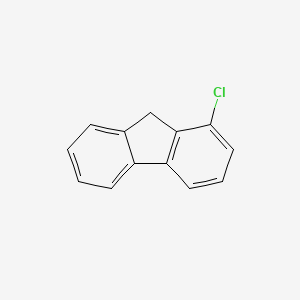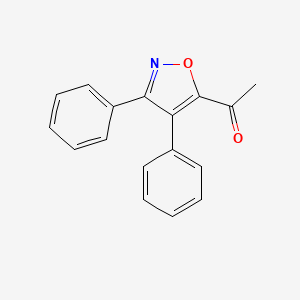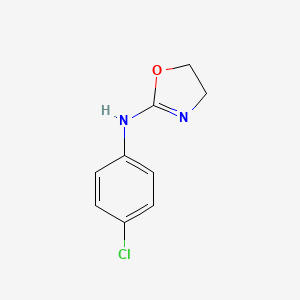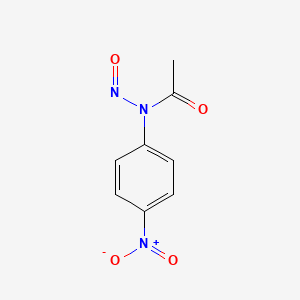
3,4-Dimethyl-1-phenylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring with two methyl groups at positions 3 and 4, and a phenyl group at position 1. This compound is part of the pyrrolidine-2,5-dione family, known for their diverse biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method includes the reaction of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-1-phenyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, some derivatives of pyrrolidine-2,5-dione are known to inhibit calcium channels, which can affect neurotransmitter release and neuronal excitability . This mechanism is particularly relevant in its anticonvulsant activity.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: The parent compound, lacking the methyl and phenyl substitutions.
3,4-Dimethyl-pyrrolidine-2,5-dione: Similar structure but without the phenyl group.
1-Phenyl-pyrrolidine-2,5-dione: Similar structure but without the methyl groups.
Uniqueness: 3,4-Dimethyl-1-phenyl-pyrrolidine-2,5-dione is unique due to the combined presence of both methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents can enhance its interaction with biological targets, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
6112-10-3 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3,4-dimethyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
XIVXEDQMZOROKE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)N(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)




![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
![6-Bromo-4-ethynyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14006717.png)

![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)


![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)

